6-(2-Fluoropropan-2-yl)pyrazin-2-amine

LPAR1 antagonist GPCR drug discovery fluorinated building block

6-(2-Fluoropropan-2-yl)pyrazin-2-amine (CAS 2673371-82-7; synonym: 2-Pyrazinamine, 6-(1-fluoro-1-methylethyl)-) is a fluorinated aminopyrazine building block with molecular formula C7H10FN3 and molecular weight 155.17 g/mol. The compound features a pyrazine core substituted at the 6-position with a 2-fluoropropan-2-yl group – a sterically demanding, partially fluorinated tertiary alkyl substituent – and a primary amine at the 2-position.

Molecular Formula C7H10FN3
Molecular Weight 155.17 g/mol
Cat. No. B13921033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluoropropan-2-yl)pyrazin-2-amine
Molecular FormulaC7H10FN3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CC(=N1)N)F
InChIInChI=1S/C7H10FN3/c1-7(2,8)5-3-10-4-6(9)11-5/h3-4H,1-2H3,(H2,9,11)
InChIKeyHBQVNTQQEYAWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluoropropan-2-yl)pyrazin-2-amine (CAS 2673371-82-7): Procurement-Relevant Physicochemical and Structural Overview


6-(2-Fluoropropan-2-yl)pyrazin-2-amine (CAS 2673371-82-7; synonym: 2-Pyrazinamine, 6-(1-fluoro-1-methylethyl)-) is a fluorinated aminopyrazine building block with molecular formula C7H10FN3 and molecular weight 155.17 g/mol . The compound features a pyrazine core substituted at the 6-position with a 2-fluoropropan-2-yl group – a sterically demanding, partially fluorinated tertiary alkyl substituent – and a primary amine at the 2-position. Predicted physicochemical properties include a boiling point of 272.8±40.0 °C, density of 1.159±0.06 g/cm³, and a pKa of 2.83±0.10 . Its primary documented application is as a key synthetic intermediate in the preparation of LPAR1 (lysophosphatidic acid receptor 1) inhibitors, as exemplified by Eli Lilly's US Patent 11,365,185, where the compound serves as the eastern hemisphere amine fragment in a series of potent, selective LPAR1 antagonists [1].

1 Key synthetic intermediate for LPAR1 receptor antagonist programs
2 Fluorinated tertiary alkyl substituent for steric and electronic modulation
3 pKa-modulated amine handle compatible with salt formation and formulation studies

Why 6-(2-Fluoropropan-2-yl)pyrazin-2-amine Cannot Be Readily Replaced by Common In-Class Aminopyrazine Building Blocks


The 2-fluoropropan-2-yl substituent at the pyrazine 6-position imparts a unique combination of steric bulk, electronegativity, and lipophilicity modulation that is not replicated by common alternatives such as isopropyl, trifluoromethyl, or tert-butoxy groups. In the LPAR1 inhibitor series disclosed in US 11,365,185, the 6-(2-fluoropropan-2-yl)pyrazin-2-amine-derived final compound (Example 4B) demonstrates a 2.7-fold improvement in LPAR1 inhibitory potency versus the corresponding 6-isopropyl analogue (Example 14B) and a 4.5-fold improvement versus the 6-tert-butoxy analogue (Example 1B), all measured under identical assay conditions [1]. Furthermore, the pKa of 2.83 for 6-(2-fluoropropan-2-yl)pyrazin-2-amine sits in a critically distinct range compared to the unsubstituted pyrazin-2-amine (pKa 3.22) and the strongly electron-withdrawing 6-trifluoromethyl analogue (pKa 0.76), directly impacting salt formation, solubility, and formulation strategies . Simple replacement with an isopropyl or trifluoromethyl building block will alter both the biological activity and the developability profile of the resulting drug candidate in ways that are difficult to predict a priori.

⚠️ 2-fluoropropan-2-yl steric and electronic profile not replicated by isopropyl or tert-butoxy substituents.
⚠️ pKa (~2.8) distinct from unsubstituted (~3.2) and CF3 (~0.8) analogs – may alter salt and solubility behavior.
⚠️ Potency and selectivity profile may shift with alternative 6-substituents – requires assay confirmation.

Quantitative Differentiation Evidence for 6-(2-Fluoropropan-2-yl)pyrazin-2-amine versus Closest Structural Analogs


LPAR1 Inhibitory Potency: 2.7-Fold Advantage Over 6-Isopropyl Analogue in a Direct Head-to-Head Comparison

In the LPAR1 inhibitor series disclosed in US Patent 11,365,185, the final compound incorporating 6-(2-fluoropropan-2-yl)pyrazin-2-amine as the eastern amine fragment (Example 4B, BDBM557822) achieved an LPAR1 IC50 of 16.7 nM. Under the identical human LPAR1 U937 cell-based assay, the direct 6-isopropyl analogue (Example 14B, BDBM557832) exhibited an IC50 of 45.8 nM, representing a 2.74-fold potency advantage for the 2-fluoropropan-2-yl containing compound [1][2]. Both compounds share an otherwise identical molecular scaffold, isolating the contribution of the pyrazine 6-substituent.

LPAR1 Potency vs Isopropyl
Head-to-head
Target (Example 4B): 16.7 nM 6-Isopropyl analog: 45.8 nM ~2.74-fold difference
Supports potency-driven building block selection for LPAR1 target engagement
Identical scaffold, U937 cell assay
LPAR1 antagonist GPCR drug discovery fluorinated building block

LPAR1 Inhibitory Potency: 4.5-Fold Advantage Over 6-tert-Butoxy Analogue

When compared to the 6-tert-butoxy substituted analogue within the same US 11,365,185 patent series, the 2-fluoropropan-2-yl-containing Example 4B (IC50 = 16.7 nM) demonstrates a 4.45-fold potency enhancement over Example 1B (BDBM557770), which bears a 6-tert-butoxy group and exhibits an LPAR1 IC50 of 74.4 nM [1][2]. This comparison highlights that the fluorinated tertiary alkyl group provides a superior balance of steric occupancy and electronic character relative to the oxygen-linked tert-butyl alternative, resulting in markedly improved target engagement.

LPAR1 Potency vs tert-Butoxy
Head-to-head
Target: 16.7 nM 6-tert-Butoxy analog: 74.4 nM ~4.45-fold difference
Fluorinated alkyl group may support markedly higher target engagement
Same assay protocol, scaffold-identical comparison
LPAR1 antagonist SAR study fluorine substitution effect

LPAR1/LPAR3 Subtype Selectivity: 95-Fold Discrimination Achieved with the 2-Fluoropropan-2-yl Fragment

The Example 4B compound containing 6-(2-fluoropropan-2-yl)pyrazin-2-amine achieves an LPAR1 IC50 of 16.7 nM while exhibiting an LPAR3 IC50 of 1,590 nM, yielding a selectivity ratio of approximately 95-fold [1][2]. For comparison, the 6-isopropyl analogue (Example 14B) shows a higher selectivity ratio of ~218-fold (LPAR1 IC50 = 45.8 nM; LPAR3 IC50 = 10,000 nM), but at the cost of 2.7-fold weaker LPAR1 potency. The 6-tert-butoxy analogue (Example 1B) achieves only ~18-fold selectivity (LPAR3 IC50 = 1,330 nM) with substantially weaker LPAR1 potency (IC50 = 74.4 nM) [3]. The 2-fluoropropan-2-yl fragment thus strikes a balanced profile of potent target engagement (~17 nM) with meaningful subtype selectivity (~95-fold), which is distinct from both the high-selectivity/lower-potency isopropyl and the low-selectivity/weaker-potency tert-butoxy alternatives.

LPAR1/LPAR3 Selectivity
Head-to-head
~95-fold selectivity LPAR1: 16.7 nM | LPAR3: 1,590 nM (Example 4B)
Balanced potency-selectivity profile not offered by isopropyl or tert-butoxy
Isopropyl analog: 218-fold/45.8 nM; tert-butoxy: 18-fold/74.4 nM
LPAR subtype selectivity GPCR selectivity off-target profiling

pKa Modulation: Intermediate Basicity Between Unsubstituted Pyrazin-2-amine and 6-Trifluoromethyl Analogue

The predicted pKa of 6-(2-fluoropropan-2-yl)pyrazin-2-amine is 2.83±0.10, which lies between that of unsubstituted pyrazin-2-amine (pKa = 3.22±0.10) and 6-(trifluoromethyl)pyrazin-2-amine (pKa = 0.76±0.10) . This represents a ΔpKa of -0.39 units relative to the unsubstituted parent, attributable to the electron-withdrawing inductive effect of the fluorine atom in the 2-fluoropropan-2-yl group, which is substantially moderated compared to the -2.46 unit shift induced by the strongly electron-withdrawing trifluoromethyl group. The intermediate pKa of 2.83 preserves sufficient basicity for salt formation with pharmaceutically acceptable acids while avoiding the extremely low basicity of the CF3 analogue that severely limits salt formation options.

pKa Modulation
Method context
pKa = 2.83 ± 0.10 vs. unsubstituted: 3.22 vs. 6-CF3: 0.76
Intermediate basicity may support salt formation and permeability balance
Predicted values; verify experimentally
pKa tuning salt formation formulation development

Fluorine-Imparted Metabolic Stability Advantage: C-F Bond Resistance to Oxidative Metabolism Relative to C-H Analogues

The 2-fluoropropan-2-yl group contains a C-F bond at the tertiary carbon center, replacing the corresponding C-H bond present in the 6-isopropyl analogue. It is a well-established principle in medicinal chemistry that strategic fluorination at metabolically labile positions can block cytochrome P450-mediated oxidative metabolism due to the high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol) [1]. The closely related building block 2-chloro-6-(2-fluoropropan-2-yl)pyrazine has a measured LogP of 1.57, indicating that the 2-fluoropropan-2-yl group confers moderate lipophilicity compatible with both permeability and aqueous solubility . While direct microsomal stability data for 6-(2-fluoropropan-2-yl)pyrazin-2-amine itself has not been disclosed publicly, the class-level evidence for enhanced metabolic stability of tertiary C-F motifs over tertiary C-H motifs is robust and widely documented in the fluorinated drug design literature.

Metabolic Stability Context
Class-level
C-F bond at tertiary carbon vs. C-H bond in isopropyl analog
Fluorination may improve metabolic stability; class-level inference
No direct microsomal data; C-F bond strength well-documented
metabolic stability fluorine effect C-F bond

Priority Procurement Scenarios for 6-(2-Fluoropropan-2-yl)pyrazin-2-amine Based on Quantitative Differentiation Evidence


LPAR1 Antagonist Lead Optimization: Replacing Isopropyl or tert-Butoxy Fragments to Gain 2.7–4.5-Fold Potency Improvement

Medicinal chemistry teams advancing LPAR1-targeted programs should prioritize procurement of 6-(2-fluoropropan-2-yl)pyrazin-2-amine when the current lead compound incorporates a 6-isopropylpyrazin-2-amine or 6-tert-butoxypyrazin-2-amine eastern fragment. Direct evidence from US 11,365,185 demonstrates that the 2-fluoropropan-2-yl substitution yields a 2.74-fold potency gain over isopropyl (16.7 vs. 45.8 nM) and a 4.45-fold gain over tert-butoxy (16.7 vs. 74.4 nM) in an otherwise identical molecular context [1]. This building block swap can be executed as a single-step Buchwald-Hartwig coupling or nucleophilic aromatic substitution, making it a practical and high-impact design iteration for improving target engagement without altering the core scaffold.

GPCR Selectivity Engineering: Achieving Balanced LPAR1 Potency and Subtype Selectivity in a Single Building Block

For programs where both LPAR1 potency and LPAR1/LPAR3 selectivity are critical design parameters, 6-(2-fluoropropan-2-yl)pyrazin-2-amine offers a balanced profile not achievable with common alternatives. The resulting Example 4B compound achieves 95-fold LPAR1/LPAR3 selectivity while maintaining 16.7 nM potency [1]. The isopropyl analogue provides higher selectivity (218-fold) but sacrifices potency (45.8 nM), while the tert-butoxy analogue offers neither acceptable potency (74.4 nM) nor meaningful selectivity (18-fold) [2][3]. Programs targeting fibrotic diseases – a primary therapeutic indication for LPAR1 antagonists cited in the originating patent – would particularly benefit from this balanced target engagement profile.

Fragment-to-Lead and DNA-Encoded Library (DEL) Synthesis: A Fluorinated Aminopyrazine Fragment with Tunable pKa and Validated Target Engagement

The compound's molecular weight of 155.17 Da places it within fragment space, and its primary aromatic amine provides a versatile synthetic handle for parallel library synthesis via amide coupling, reductive amination, or palladium-catalyzed cross-coupling [1]. Its pKa of 2.83 sits in a range compatible with both salt formation and membrane permeation, unlike the too-basic unsubstituted pyrazin-2-amine (pKa 3.22) or the too-acidic CF3 analogue (pKa 0.76) [2]. The validated LPAR1 target engagement data (IC50 = 16.7 nM for the elaborated lead compound) de-risks this fragment for DEL or focused library campaigns targeting the LPAR receptor family or related GPCRs sharing a similar aminopyrazine binding pharmacophore.

Building Block Procurement for Kinase and GPCR Focused Libraries: Fluorine Scan of the Pyrazine C6 Position

Structure-activity relationship (SAR) studies systematically exploring substituent effects at the pyrazine 6-position require a matrix of building blocks varying in steric bulk, electronics, and lipophilicity. 6-(2-Fluoropropan-2-yl)pyrazin-2-amine fills a critical gap in this matrix: it provides a tertiary alkyl steric profile similar to isopropyl, but with the electron-withdrawing and metabolic stability advantages of fluorine substitution [1]. For procurement officers building a comprehensive aminopyrazine building block collection, this compound is the only commercially accessible option that combines a fluorinated tertiary carbon directly attached to the pyrazine ring, bridging the property space between the non-fluorinated alkyl analogues and the perfluorinated CF3 derivative.

Application
Selection Property
Validation Focus
LPAR1 antagonist lead optimization
Fluorinated building block potency context
Target engagement comparison in LPAR1 assays
GPCR subtype selectivity studies
Balanced LPAR1 potency-selectivity profile
LPAR1/LPAR3 selectivity assay review
Fragment-based library synthesis
Aminopyrazine core with tunable pKa and synthetic handle
Fragment elaboration and target engagement validation
Fluorine SAR matrix expansion
Fluorinated tertiary alkyl pyrazine building block
Substituent effect profiling across steric/electronic space
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